![molecular formula C26H21ClN4O3 B2636686 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1189664-88-7](/img/structure/B2636686.png)
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimido[5,4-b]indole core, which is a fused heterocyclic system, and is substituted with benzyl, oxo, chloro, and methoxy groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the benzyl and oxo groups. The final steps would involve the acylation of the indole nitrogen with 3-chloro-4-methoxyphenylacetyl chloride.
Formation of the pyrimido[5,4-b]indole core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzylamine and a suitable diketone.
Introduction of the benzyl group: This step can be performed via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Oxidation to introduce the oxo group: This can be achieved using an oxidizing agent such as potassium permanganate or chromium trioxide.
Acylation with 3-chloro-4-methoxyphenylacetyl chloride: This final step involves the reaction of the indole nitrogen with the acyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Acylation and Alkylation: The indole nitrogen can undergo further acylation or alkylation reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Acylation/Alkylation: Acyl chlorides, alkyl halides, and bases such as triethylamine or pyridine.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield additional oxo derivatives, while substitution reactions could introduce new functional groups such as amines or thiols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.
Medicine: If the compound shows promising biological activity, it could be developed into a therapeutic agent for the treatment of diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide would depend on its specific biological targets and pathways. Potential mechanisms could include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: The compound could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA/RNA Interaction: The compound could bind to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide: This compound differs by the presence of a methyl group instead of a methoxy group.
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-hydroxyphenyl)acetamide: This compound has a hydroxy group instead of a methoxy group.
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-nitrophenyl)acetamide: This compound features a nitro group instead of a methoxy group.
The presence of different substituents can significantly affect the chemical and biological properties of these compounds, making each one unique in its own right.
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3/c1-34-22-12-11-18(13-20(22)27)29-23(32)15-31-21-10-6-5-9-19(21)24-25(31)26(33)30(16-28-24)14-17-7-3-2-4-8-17/h2-13,16H,14-15H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGURRWWVGZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
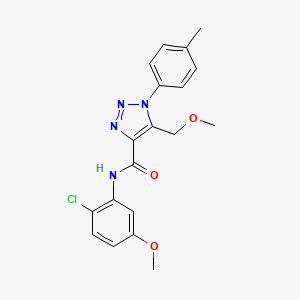
![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2636604.png)
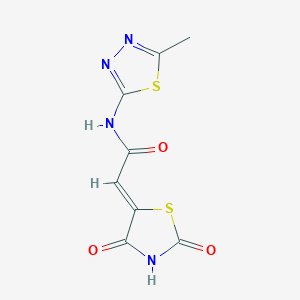
![(NE)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2636607.png)
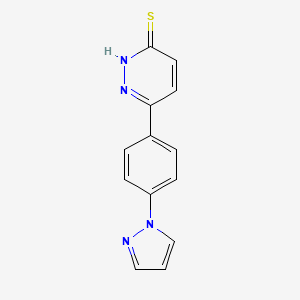
![8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2636612.png)
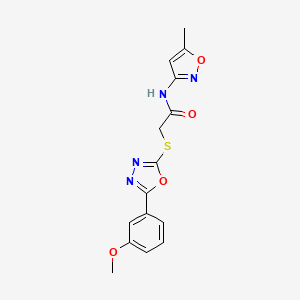
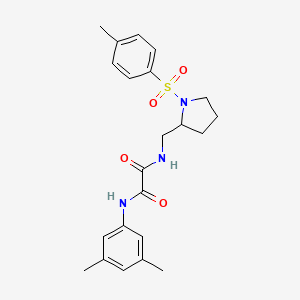
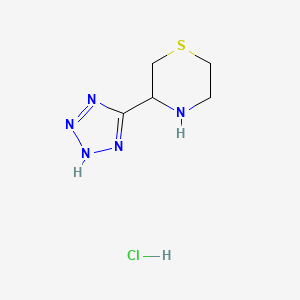
![1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride](/img/structure/B2636619.png)
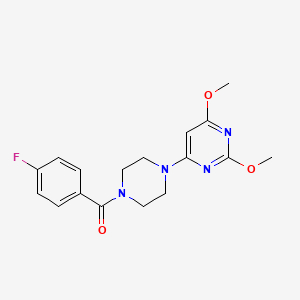
![2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2636622.png)
![4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2636625.png)
![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2636626.png)
